molecular formula C19H22N4O3 B3084243 [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid CAS No. 1142211-55-9

[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid

Cat. No.: B3084243
CAS No.: 1142211-55-9
M. Wt: 354.4 g/mol
InChI Key: HPKDEKSRVJINQP-UHFFFAOYSA-N
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Description

[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid is a complex organic compound with the molecular formula C19H22N4O3. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring substituted with a pyridine moiety, linked to an amino acetic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridin-2-ylpiperazine with ethyl chloroacetate under basic conditions to form an intermediate ester. This ester is then hydrolyzed to yield the corresponding carboxylic acid. The final step involves the coupling of this carboxylic acid with aniline derivatives under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can influence several biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]aniline
  • 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide

Uniqueness

[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(14-23(15-19(25)26)16-6-2-1-3-7-16)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9H,10-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKDEKSRVJINQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160977
Record name Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-55-9
Record name Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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